molecular formula C27H19ClN4O B2770164 N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide CAS No. 361468-04-4

N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide

Cat. No. B2770164
CAS RN: 361468-04-4
M. Wt: 450.93
InChI Key: RWMFMZVJGQTAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide, also known as AC220, is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a receptor tyrosine kinase that is expressed on the surface of hematopoietic stem cells and is involved in the regulation of cell survival, proliferation, and differentiation. FLT3 mutations are commonly found in acute myeloid leukemia (AML) and are associated with poor prognosis. AC220 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for AML.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis of Quinazolinone Derivatives : A study by Patel et al. (2011) discussed the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities. These compounds, prepared from 2-[(2,6-dichlorophenyl)amino]phenyl acetic acid, showed significant activity against various microbes, demonstrating their potential as antimicrobial agents (Patel & Shaikh, 2011).

  • Potential Antipsychotic Agents : Norman et al. (1996) synthesized heterocyclic analogues of 1192U90, evaluating them as potential antipsychotic agents. These compounds showed promise in vitro for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and in vivo for their ability to antagonize the apomorphine-induced climbing response in mice, indicating their potential use in psychiatric treatment (Norman, Navas, Thompson, & Rigdon, 1996).

  • Antibacterial and Antifungal Activities : The synthesis and characterization of quinazoline derivatives, particularly focusing on their potential as antimicrobial agents, have been extensively studied. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazolinones and evaluated their antimicrobial activities, showcasing the broad applicability of these compounds in combating bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).

  • Anti-Inflammatory and Analgesic Properties : Research by Debnath and Manjunath (2011) aimed to synthesize various substituted quinazolinone containing 3-(Substituted)-2-phenylquinazolin-4(3H)-one, exploring their antibacterial, anthelmintic, analgesic, and anti-inflammatory activities. This study highlights the versatile therapeutic potential of quinazolinone derivatives, including their moderate analgesic and anti-inflammatory effects (Debnath & Manjunath, 2011).

properties

IUPAC Name

N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClN4O/c28-20-9-6-10-22(17-20)29-26(33)19-13-15-21(16-14-19)30-27-31-24-12-5-4-11-23(24)25(32-27)18-7-2-1-3-8-18/h1-17H,(H,29,33)(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMFMZVJGQTAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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